methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate
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Description
Methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
BenchChem offers high-quality methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Systems
One notable application involves the use of similar compounds in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]pyridin-4-one, among others. These processes highlight the utility of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate derivatives in constructing complex heterocyclic frameworks through strategic synthetic routes, demonstrating the versatility of such compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Preparation of Polyfunctional Heterocyclic Systems
Additionally, the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog serve as versatile reagents for the preparation of polyfunctional heterocyclic systems. These compounds enable the synthesis of a wide array of heterocycles, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing the role of such chemical intermediates in generating structurally diverse heterocyclic compounds with potential biological and chemical utility (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Development of Agonists and Antagonists for 5-HT4 Receptors
In the realm of medicinal chemistry, derivatives of similar compounds have been synthesized and evaluated as potent agonists and antagonists for 5-HT4 receptors. Such research is pivotal for the development of new therapeutic agents targeting the 5-HT4 receptor, which plays a significant role in gastrointestinal motility and other physiological processes. The synthesis of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol, resulting in compounds with nanomolar affinity for 5-HT4 receptors, exemplifies the potential of these chemical frameworks in drug discovery (Yang et al., 1997).
properties
IUPAC Name |
methyl 5-chloro-2-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-10-6-11(2)22(17(24)14(10)8-20)9-16(23)21-15-5-4-12(19)7-13(15)18(25)26-3/h4-7H,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDLDJQTBHHERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate |
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